4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S2/c1-29-12-10-25(11-13-30-2)32(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)31-20/h3-9H,10-13H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFRXTCMUMOLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.
Hydrazinecarbonylation: The benzo[d]thiazole derivative is then reacted with hydrazine to introduce the hydrazinecarbonyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-bis(2-methoxyethyl)benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the hydrazinecarbonyl group, potentially converting it to a hydrazine or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydrazines.
Substitution: Products will vary depending on the substituent introduced, such as nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural features. It can be used in studies to understand these interactions and to develop new biochemical assays.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development programs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Key Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler hydrazinecarbonyl derivatives (e.g., ) due to the fluorobenzo[d]thiazole and bis(2-methoxyethyl) groups.
- Solubility and Bioavailability : The bis(2-methoxyethyl) groups in the target compound likely enhance aqueous solubility compared to diethyl or unsubstituted sulfonamides (e.g., ).
- Target Engagement : The fluorobenzo[d]thiazole moiety may improve binding to hydrophobic enzyme pockets, while the hydrazinecarbonyl linker enables hydrogen bonding, a dual mechanism absent in analogues like .
Biological Activity
The compound 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide represents a class of sulfonamide derivatives with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- 4-Fluorobenzo[d]thiazole : This moiety is known for its biological activity, particularly in antimicrobial and anticancer fields.
- Hydrazinecarbonyl Group : Often associated with increased reactivity and potential for biological interaction.
- N,N-bis(2-methoxyethyl) : Enhances solubility and bioavailability.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The hydrazinecarbonyl group may facilitate interactions that inhibit target proteins involved in disease pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling and response.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in vitro |
Antimicrobial Activity
In a study examining the antimicrobial properties of similar compounds, derivatives of benzo[d]thiazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the structure was noted to enhance antibacterial potency due to increased lipophilicity, facilitating membrane penetration.
Anticancer Potential
Research focusing on sulfonamide derivatives has shown that compounds with hydrazine moieties can induce apoptosis in various cancer cell lines. For instance, a derivative similar to the target compound demonstrated a dose-dependent reduction in cell viability in breast cancer cells (MCF-7).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
